molecular formula C6H5I2NO2 B1390963 2,6-Diiodo-5-methoxypyridin-3-ol CAS No. 1087659-27-5

2,6-Diiodo-5-methoxypyridin-3-ol

Cat. No.: B1390963
CAS No.: 1087659-27-5
M. Wt: 376.92 g/mol
InChI Key: CAXKKABEHHHUEV-UHFFFAOYSA-N
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Description

2,6-Diiodo-5-methoxypyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C6H5I2NO2 and a molecular weight of 376.92 g/mol . This compound is characterized by the presence of two iodine atoms, a methoxy group, and a hydroxyl group attached to a pyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diiodo-5-methoxypyridin-3-ol typically involves the iodination of 5-methoxypyridin-3-ol. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-5-methoxypyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace iodine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Compounds with different substituents replacing the iodine atoms.

    Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Products: Deiodinated compounds or reduced pyridine derivatives.

Scientific Research Applications

2,6-Diiodo-5-methoxypyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diiodo-5-methoxypyridin-3-ol is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms and the hydroxyl group may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-5-methoxypyridin-3-ol
  • 5,6-Dimethoxypyridin-2-ol
  • 5-Chloro-2-methoxypyridin-3-ol
  • 4-Iodo-5-methoxypyridin-3-amine
  • 2,5-Diiodo-3-methoxypyridine
  • 2,6-Diiodo-3-methoxypyridine

Uniqueness

2,6-Diiodo-5-methoxypyridin-3-ol is unique due to the specific positioning of the iodine atoms and the methoxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,6-diiodo-5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO2/c1-11-4-2-3(10)5(7)9-6(4)8/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXKKABEHHHUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670143
Record name 2,6-Diiodo-5-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-27-5
Record name 2,6-Diiodo-5-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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